molecular formula C10H12O2 B3049882 4-Phenoxybutan-2-one CAS No. 22409-85-4

4-Phenoxybutan-2-one

Cat. No.: B3049882
CAS No.: 22409-85-4
M. Wt: 164.2 g/mol
InChI Key: ALFPDALHWCBVGH-UHFFFAOYSA-N
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Description

4-Phenoxybutan-2-one is a chemical compound of interest in scientific research and development, particularly as a versatile synthetic intermediate. Its molecular structure, featuring a ketone group and a phenoxy ether linkage, makes it a potential precursor for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel pharmaceutical candidates, agrochemicals, and other specialty chemicals. The specific applications and research value of this compound are areas of ongoing investigation in organic and medicinal chemistry. It is strictly for research and development purposes only and is not intended for diagnostic or therapeutic uses. Specific chemical properties such as CAS Number, molecular formula, molecular weight, and purity should be confirmed with the supplier's certificate of analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFPDALHWCBVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471614
Record name 2-Butanone, 4-phenoxy-
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-85-4
Record name 4-Phenoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22409-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Phenoxybutan 2 One

Strategies for Phenoxy Group Introduction in Butanone Derivatives

Introducing the phenoxy moiety onto a butanone framework can be achieved through several synthetic pathways. These strategies typically involve either building the phenoxy ether linkage onto a pre-existing butanone derivative or constructing the butanone structure around a phenoxy-containing precursor.

Nucleophilic Substitution Approaches for Phenoxy Ether Formation

A common method for forming aryl ethers, such as the phenoxy group in 4-Phenoxybutan-2-one, is through nucleophilic substitution, often referred to as the Williamson ether synthesis. This approach typically involves the reaction of a phenoxide anion with an alkyl halide or a similar electrophile containing a suitable leaving group.

For the synthesis of this compound, this would conceptually involve the reaction of phenol (B47542), deprotonated to its phenoxide form, with a 4-substituted butan-2-one derivative. A typical precursor would be a 4-halobutan-2-one, such as 4-chloro- or 4-bromobutan-2-one. The phenoxide anion acts as a nucleophile, attacking the carbon atom bearing the halogen, displacing it and forming the ether linkage. This reaction is usually carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) to generate the phenoxide anion, and often in a polar aprotic solvent (e.g., DMF, acetone) to facilitate the nucleophilic substitution. While specific literature detailing the direct synthesis of this compound via this precise route was not extensively found, the general principle is well-established for similar aryl ether formations google.comorganic-chemistry.orgresearchgate.net.

Reaction TypePhenol DerivativeElectrophileBaseSolventCatalyst (Optional)Product Type
Williamson Ether Synth.Phenol/Phenoxide4-Halobutan-2-oneK₂CO₃, NaOHDMF, AcetoneKIAryl Ether

Grignard Reagent-Based Syntheses of Phenoxy-Substituted Alcohols as Precursors

Grignard reagents are powerful tools for carbon-carbon bond formation, enabling the synthesis of alcohols which can then be transformed into ketones. A Grignard-based strategy for this compound would typically involve synthesizing a phenoxy-substituted alcohol precursor, such as 4-phenoxybutan-2-ol, and subsequently oxidizing it to the target ketone.

A viable synthetic sequence leveraging Grignard chemistry to prepare the alcohol precursor, 4-phenoxybutan-2-ol, could proceed as follows:

Formation of a Phenoxy-Containing Alkyl Halide: Phenol can be reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) under basic conditions (similar to Williamson ether synthesis) to yield a 4-phenoxybutyl halide, such as 4-phenoxybutyl bromide.

Grignard Reagent Formation: The 4-phenoxybutyl halide is then treated with magnesium metal in an anhydrous ethereal solvent (e.g., diethyl ether, THF) to form the corresponding Grignard reagent, 4-phenoxybutylmagnesium bromide.

Reaction with Acetaldehyde: This Grignard reagent is subsequently reacted with acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond. Upon acidic workup, this yields the secondary alcohol, 4-phenoxybutan-2-ol wvu.edumnstate.edumiracosta.edupressbooks.puborganicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org.

This multi-step approach effectively utilizes Grignard chemistry to construct the carbon skeleton and introduce the hydroxyl group at the desired position, which is a direct precursor to this compound.

StepStarting Material(s)Reagent(s)Intermediate/Product FormedKey Reaction Type
1Phenol, 1,4-DibromobutaneBase (e.g., K₂CO₃), Solvent (e.g., DMF)4-Phenoxybutyl bromideWilliamson Ether Synthesis
24-Phenoxybutyl bromideMg metal, Anhydrous Ether (e.g., Et₂O, THF)4-Phenoxybutylmagnesium bromideGrignard Reagent Formation
34-Phenoxybutylmagnesium bromide, AcetaldehydeAcidic Workup (e.g., aq. NH₄Cl)4-Phenoxybutan-2-olGrignard Addition to Aldehyde

Oxidative Transformations for this compound Formation from Analogous Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. If the precursor alcohol, 4-phenoxybutan-2-ol, is available, it can be efficiently converted to this compound using a variety of oxidizing agents.

Commonly employed oxidants for this transformation include:

Chromium-based reagents: Such as Jones reagent (chromic acid, CrO₃ in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) libretexts.orgyoutube.comorganic-chemistry.org. These reagents are effective for oxidizing secondary alcohols to ketones without over-oxidation to carboxylic acids, a common issue with primary alcohols.

Activated Dimethyl Sulfoxide (DMSO) based oxidations: Such as the Swern oxidation or Moffatt oxidation, which use DMSO activated by reagents like oxalyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC), respectively.

Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) offer mild and selective oxidation conditions organic-chemistry.org.

Other Oxidants: Potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), and catalytic systems involving TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) with co-oxidants are also widely used organic-chemistry.org.

The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule and the desired reaction conditions. For example, PCC is often preferred when over-oxidation needs to be avoided libretexts.org.

Alcohol PrecursorOxidizing Agent(s)Solvent(s)Catalyst (if applicable)Product Type
4-Phenoxybutan-2-olJones Reagent (CrO₃/H₂SO₄), PCC, DMP, KMnO₄, MnO₂Acetone, DCM, DMSO, etc.TEMPO (co-oxidant)Ketone

Rearrangement Reactions Leading to this compound

Rearrangement reactions, particularly sigmatropic rearrangements, are known for their ability to transform molecular skeletons and create new functional group arrangements.

Claisen Rearrangement Type Mechanisms in Phenoxy-Alkyl Systems

The Claisen rearrangement is a google.comgoogle.com-sigmatropic rearrangement that typically involves allyl vinyl ethers or allyl aryl ethers. When an allyl aryl ether is heated, it undergoes an intramolecular rearrangement to form an ortho-allylphenol libretexts.orglibretexts.orgwikipedia.orgpressbooks.pub182.160.97. This process involves the concerted breaking of a C-O bond and the formation of a new C-C bond.

While sigmatropic rearrangements are powerful synthetic tools, direct application of the classic Claisen rearrangement mechanism to yield this compound (Ph-O-CH₂-CH₂-CO-CH₃) is not a commonly reported or straightforward pathway based on available literature. The structure of this compound does not readily arise from the typical precursors and transition states associated with Claisen rearrangements of simple allyl phenoxy ethers. Therefore, this class of reactions is not considered a primary route for the synthesis of this specific compound.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Various catalytic methods can be applied to the synthesis of this compound or its precursors.

Catalysis in Ether Formation: As mentioned in section 2.1.1, catalytic amounts of potassium iodide (KI) can sometimes be used to promote nucleophilic substitution reactions between phenols and alkyl halides . Phase-transfer catalysts (PTCs) are also effective in facilitating reactions between immiscible phases, such as between an aqueous phenoxide solution and an organic alkyl halide, leading to improved yields and reaction rates in ether synthesis researchgate.net. Furthermore, transition metal catalysts, such as copper or palladium complexes, are widely used in C-O bond formation, particularly in Ullmann-type or Buchwald-Hartwig couplings, although these are often applied to aryl halides reacting with alcohols or phenols organic-chemistry.orgbeilstein-journals.org. Lewis acids like titanium tetrachloride have also been employed to catalyze reactions between phenols and carbonyl compounds, though often leading to different substitution patterns (e.g., for 3-phenoxy-2-butanone) .

Catalysis in Alcohol Oxidation: Many of the oxidation methods described in section 2.2 utilize catalytic amounts of reagents or specific catalysts. For instance, TEMPO, when used in conjunction with stoichiometric oxidants like Oxone or hypochlorite, acts as a catalyst for the selective oxidation of alcohols organic-chemistry.org. Metal-based catalysts, such as ruthenium on carbon (Ru/C), can also mediate oxidation reactions under specific conditions .

These catalytic strategies offer advantages such as milder reaction conditions, reduced waste, and improved yields, making them attractive for industrial and laboratory-scale syntheses.

Compound List:

this compound

Phenol

4-Chlorobutan-2-one

4-Bromobutan-2-one

4-Phenoxybutyl bromide

4-Phenoxybutan-2-ol

Acetaldehyde

1,4-Dibromobutane

Potassium carbonate (K₂CO₃)

Sodium hydroxide (B78521) (NaOH)

Potassium iodide (KI)

Dimethylformamide (DMF)

Diethyl ether (Et₂O)

Tetrahydrofuran (THF)

Chromic acid (H₂CrO₄)

Chromium trioxide (CrO₃)

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Potassium permanganate (KMnO₄)

Manganese dioxide (MnO₂)

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

Allyl phenyl ether

o-Allylphenol

Mechanistic Studies and Chemical Transformations of 4 Phenoxybutan 2 One

Mechanisms of Rearrangement Reactions Involving 4-Phenoxybutan-2-one

Rearrangement reactions are a broad class of organic reactions where an atom or group of atoms migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de These reactions often involve the breaking and making of carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. wiley-vch.de

Formation of Hydroxyphenyl Butanones via Rearrangement

The rearrangement of this compound can lead to the formation of 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone. researchgate.net This transformation is a notable example of a Fries-type rearrangement. The reaction is typically catalyzed by acid.

Studies have shown that the rearrangement of alkyl phenyl ethers, such as this compound, can be facilitated by cation-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), where Mⁿ⁺ can be ions like Zr⁴⁺, Al³⁺, Fe³⁺, and Zn²⁺. researchgate.net Under these conditions, this compound rearranges to form 4-(4-hydroxyphenyl)butan-2-one. researchgate.net The process involves the O-alkylated product rearranging to the more stable C-alkylated product. google.com Specifically, the para-alkylated product, 4-(4-hydroxyphenyl)butan-2-one, is formed through direct C-alkylation of the phenol (B47542) that can be generated in situ, and also by the facile rearrangement of the O-alkylated and ortho-alkylated intermediates. google.com The heats of formation favor the para and ortho products over the O-alkylated product. google.com

ReactantCatalystProductYield
This compoundCation-exchanged montmorillonite (Mⁿ⁺-mont)4-(4-Hydroxyphenyl)butan-2-one16-34% (GLC yield) researchgate.net

Oxidation Pathways of the Ketone Functionality in this compound

The ketone group in this compound can undergo oxidation to form various derivatives.

Formation of Carboxylic Acid Derivatives

Oxidation of the ketone functionality can lead to the formation of carboxylic acid derivatives. A well-known reaction for converting ketones to esters is the Baeyer-Villiger oxidation, which utilizes peroxy acids or hydrogen peroxide. wiley-vch.de In this reaction, an alkyl group migrates from the carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

While specific studies on the Baeyer-Villiger oxidation of this compound are not detailed in the provided results, the general mechanism suggests that the phenoxymethyl (B101242) group or the methyl group could migrate. Given the migratory aptitudes, the reaction would likely lead to the formation of an ester. Further oxidation could potentially cleave the molecule to form simpler carboxylic acids.

Reduction Chemistry of the Carbonyl Group in this compound

The carbonyl group of ketones is readily reduced to a secondary alcohol. wikipedia.org This transformation is a fundamental reaction in organic synthesis. libretexts.org

Conversion to Corresponding Alcohols

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 4-phenoxybutan-2-ol. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents are capable of reducing aldehydes and ketones to alcohols. libretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide to give the alcohol. libretexts.org

ReactantReducing AgentProduct
This compoundSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)4-Phenoxybutan-2-ol

Further Reduction to Alkane Structures

The carbonyl group of a ketone can be completely reduced to a methylene (B1212753) (CH₂) group, converting the ketone into an alkane. This type of reaction is known as a deoxygenation. Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. youtube.com

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. youtube.com This method is suitable for substrates that are stable in acidic conditions. youtube.com

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. youtube.com This method is ideal for substrates that are sensitive to acid. youtube.com

Applying these methods to this compound would result in the formation of phenoxybutane.

ReactionReagentsProduct
Clemmensen ReductionZn(Hg), concentrated HClPhenoxybutane
Wolff-Kishner ReductionH₂NNH₂, KOH, ethylene glycolPhenoxybutane

Nucleophilic and Electrophilic Substitution Reactions Involving the Phenoxy Moiety

The phenoxy moiety of this compound consists of a benzene (B151609) ring attached to an ether oxygen. This structure dictates its reactivity towards substitution reactions. The ether oxygen is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene by donating electron density to the ring through resonance. libretexts.org This donation preferentially increases the electron density at the ortho and para positions, making the phenoxy group an ortho, para-director for incoming electrophiles. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution (EAS) involves a two-step process:

Attack by the Aromatic Ring : The electron-rich π-system of the phenoxy group attacks a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq

Deprotonation : A base removes a proton from the carbon atom where the electrophile has attached. This action restores the aromatic π-system, resulting in the substituted product. uomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include halogenation, nitration, and Friedel-Crafts reactions. Due to the directing effect of the ether linkage, these reactions would yield a mixture of ortho- and para-substituted products.

Conversely, nucleophilic aromatic substitution on the phenoxy ring is generally unfavorable. Such reactions require either the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack or extreme reaction conditions that may proceed through a benzyne (B1209423) intermediate. The electron-donating nature of the ether group deactivates the ring for this type of substitution.

The table below summarizes the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.

Reaction TypeReagentsElectrophile (E+)Predicted Major Products
Halogenation (Bromination)Br2, FeBr3Br+4-(2-Bromophenoxy)butan-2-one and 4-(4-Bromophenoxy)butan-2-one
NitrationHNO3, H2SO4NO2+4-(2-Nitrophenoxy)butan-2-one and 4-(4-Nitrophenoxy)butan-2-one
Friedel-Crafts AcylationCH3COCl, AlCl3CH3CO+4-(2-Acetylphenoxy)butan-2-one and 4-(4-Acetylphenoxy)butan-2-one
Friedel-Crafts AlkylationCH3Cl, AlCl3CH3+4-(2-Methylphenoxy)butan-2-one and 4-(4-Methylphenoxy)butan-2-one
SulfonationFuming H2SO4 (SO3)SO3H+4-(2-Sulfophenoxy)butan-2-one and 4-(4-Sulfophenoxy)butan-2-one

Aldol (B89426) Condensation Reactions with this compound as a Ketone Substrate

This compound can function as a nucleophile in aldol condensation reactions by forming an enolate. wikipedia.org The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound. orgosolver.comlumenlearning.com The process typically begins with the formation of a β-hydroxy ketone (an aldol addition product), which can then dehydrate, often upon heating, to yield a conjugated α,β-unsaturated ketone. wikipedia.org

As an unsymmetrical ketone, this compound has two different sets of α-hydrogens: those on the C1 methyl group and those on the C3 methylene group. Deprotonation can therefore lead to two different enolates:

Kinetic Enolate : Formed by removing a proton from the less sterically hindered C1 methyl group. This is the faster-forming enolate and is favored by strong, bulky bases (like LDA) at low temperatures.

Thermodynamic Enolate : Formed by removing a proton from the more substituted C3 position. This results in a more substituted (and thus more stable) double bond in the enolate and is favored under conditions that allow for equilibration (weaker base, higher temperatures).

In a crossed aldol condensation, where this compound is reacted with a non-enolizable aldehyde (e.g., benzaldehyde), the ketone serves as the enolate precursor. wikipedia.org The choice of reaction conditions will determine which enolate is formed, leading to different constitutional isomers in the final product.

The table below illustrates the expected products from a crossed aldol condensation between this compound and benzaldehyde (B42025) under kinetic and thermodynamic control.

Control TypeEnolate FormedAldol Addition ProductAldol Condensation Product (after dehydration)
Kinetic ControlAttack from C15-Hydroxy-1-phenoxy-5-phenylpentan-2-one1-Phenoxy-5-phenylpent-4-en-2-one
Thermodynamic ControlAttack from C34-Hydroxy-3-(phenoxymethyl)-4-phenylbutan-2-one3-(Phenoxymethyl)-4-phenylbut-3-en-2-one

When the enolate of this compound reacts with an aldehyde, new stereocenters are formed, raising the issue of stereoselectivity. ijnrd.org Specifically, when the C3 enolate attacks an aldehyde like benzaldehyde, two new stereocenters are created in the aldol addition product, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative configuration of these stereocenters defines the product as syn or anti.

The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler transition state model. harvard.edulmu.de This model proposes a six-membered, chair-like transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the carbonyl carbon, and the carbonyl oxygen of the aldehyde. The geometry of the enolate (E or Z) directly influences the diastereoselectivity of the reaction:

A Z-enolate generally leads to the syn-aldol product .

An E-enolate generally leads to the anti-aldol product .

The formation of the E or Z enolate from this compound can be controlled by the choice of base and reaction conditions. For ketones, bulky bases tend to favor the formation of the Z-enolate. The metal counterion also plays a crucial role; boron enolates, for instance, are known to exhibit very high levels of stereocontrol. harvard.edu

The following table outlines the predicted major diastereomer based on the enolate geometry for the reaction of the C3-enolate of this compound with a generic aldehyde (R-CHO).

Enolate GeometryTransition State PreferenceMajor Aldol Product Diastereomer
Z-enolateAldehyde 'R' group adopts an equatorial position to minimize 1,3-diaxial interactions.syn
E-enolateAldehyde 'R' group adopts an equatorial position to minimize steric interactions.anti

By carefully selecting reagents and conditions, it is possible to control both the regioselectivity (C1 vs. C3 attack) and the diastereoselectivity (syn vs. anti) of the aldol reaction involving this compound, making it a versatile substrate in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenoxybutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the different types of protons present in a molecule, their relative numbers, and their connectivity through spin-spin coupling. For 4-Phenoxybutan-2-one, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the phenyl ring, the methylene (B1212753) groups, and the methyl group.

Phenyl Protons: The aromatic protons of the phenoxy group are anticipated to appear as a complex multiplet, typically in the chemical shift range of δ 6.8–7.4 ppm. The specific pattern would depend on the electronic effects of the ether oxygen and the substitution on the phenyl ring, though in this case, it is unsubstituted.

Methylene Group Adjacent to Ether Oxygen (-O-CH₂-): The two protons on the methylene group directly attached to the phenoxy oxygen are expected to resonate as a triplet, influenced by the adjacent methylene group. This signal is typically observed in the δ 3.8–4.2 ppm region.

Methylene Group Adjacent to Ketone (-CH₂-CO-): The protons of the methylene group adjacent to the carbonyl function are expected to appear as a triplet, coupled to the protons of the adjacent methylene group. This signal is generally found in the δ 2.5–2.8 ppm range, deshielded by the electron-withdrawing carbonyl group.

Methyl Group of the Ketone (-CO-CH₃): The three protons of the methyl group attached to the carbonyl carbon are expected to resonate as a singlet, as there are no adjacent protons to cause splitting. This signal is typically observed in the δ 2.0–2.3 ppm region.

While specific experimental ¹H NMR data for this compound was not detailed in the accessed literature, these predicted chemical shifts and multiplicities are based on the known behavior of similar functional groups in organic molecules.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule, with each unique carbon atom typically giving rise to a distinct signal.

For this compound, the ¹³C NMR spectrum is expected to show signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to resonate in the downfield region, typically between δ 205–215 ppm.

Aromatic Carbons: The phenyl ring carbons will give rise to signals in the aromatic region (δ 115–160 ppm). The carbon directly attached to the oxygen (ipso-carbon) will be the most deshielded among the aromatic carbons, appearing around δ 155–160 ppm, while the other aromatic carbons will be observed in the δ 115–140 ppm range.

Methylene Carbon Adjacent to Ether Oxygen (-O-CH₂-): This carbon atom is expected to resonate in the δ 65–70 ppm range due to the deshielding effect of the adjacent oxygen atom.

Methylene Carbon Adjacent to Ketone (-CH₂-CO-): The carbon atom adjacent to the carbonyl group is anticipated to appear in the δ 40–50 ppm range.

Methyl Carbon of the Ketone (-CO-CH₃): The methyl carbon is expected to resonate in the δ 25–30 ppm region.

As with ¹H NMR, specific experimental ¹³C NMR data for this compound was not extensively detailed, but these assignments are based on typical chemical shifts for the identified functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, are invaluable for identifying the presence of specific functional groups within a molecule by detecting the absorption or scattering of infrared radiation at characteristic frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying functional groups based on their unique vibrational modes. For this compound, the presence of a ketone and an ether linkage would result in characteristic absorption bands.

Functional GroupExpected Vibrational ModeApproximate Frequency (cm⁻¹)Reference
Ketone (C=O)Stretch~1700 vulcanchem.com
Ether (C-O-C)Asymmetric Stretch~1250 vulcanchem.com
Phenyl RingC-H Stretch~3000-3100(General)
Aliphatic C-HStretch~2850-3000(General)
Phenyl RingC=C Stretch~1450-1600(General)

The strong absorption band near 1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone group. The band around 1250 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether linkage. The phenyl ring also contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy and Resonance Raman Scattering for Vibrational Mode Analysis

Raman spectroscopy complements IR spectroscopy by providing information on vibrational modes that may be weak or absent in IR spectra. While specific Raman data for this compound was not detailed in the provided sources, Raman spectroscopy would also detect vibrations associated with the C=O, C-O-C, and aromatic C=C bonds, as well as C-H stretching and bending modes. Resonance Raman scattering could be employed if the molecule has chromophores that absorb strongly in the visible or UV region, enhancing the signals of specific vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through the analysis of fragmentation patterns.

The molecular weight of this compound is 164.20 g/mol chemscene.com. In electron ionization (EI) mass spectrometry, the molecular ion [M]⁺ would be observed at m/z 164. Fragmentation of this compound (C₆H₅-O-CH₂-CH₂-CO-CH₃) is expected to occur at several points:

Alpha-cleavage: This typically occurs adjacent to the carbonyl group. Cleavage of the C(O)-CH₃ bond would yield a fragment ion corresponding to C₆H₅-O-CH₂-CH₂⁺ (m/z 135) and the acetyl radical (CH₃CO•). Cleavage of the C(O)-CH₂ bond would result in the acetyl cation CH₃CO⁺ (m/z 43) and the fragment C₆H₅-O-CH₂-CH₂•.

Ether Cleavage: The ether linkage can also undergo cleavage. This could lead to the formation of the phenoxy cation (C₆H₅-O⁺, m/z 93) or the phenyl cation (C₆H₅⁺, m/z 77) and the corresponding alkyl fragments. Alternatively, cleavage could yield the C₆H₅-O-CH₂⁺ fragment (m/z 109).

Fragments related to the Phenyl Group: Characteristic fragments associated with the phenyl ring, such as the tropylium (B1234903) ion (C₇H₇⁺, m/z 91), are often observed in compounds containing a benzyl-like structure or phenyl ether.

While specific fragmentation patterns for this compound were not detailed in the provided search results, these predicted fragmentation pathways are based on established principles of mass spectrometry for ketones and aryl ethers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, providing information about the presence and conjugation of chromophores – molecular fragments that absorb UV or visible light. For this compound, the primary chromophores are the aromatic phenyl ring and the carbonyl group (ketone).

The phenyl ring, with its delocalized π-electron system, is expected to exhibit characteristic absorption bands in the UV region. Typically, monosubstituted benzene (B151609) rings show absorption maxima (λmax) around 250-270 nm, with weaker absorptions at longer wavelengths due to π → π* transitions msu.edulibretexts.org. The presence of the ether oxygen in the phenoxy group can influence these transitions, potentially causing a bathochromic (red) shift. The carbonyl group of the ketone also possesses π → π* and n → π* transitions. The π → π* transition for a saturated ketone usually occurs below 200 nm, while the n → π* transition is weaker and occurs at longer wavelengths, typically around 270-300 nm, though it is often masked by stronger absorptions from conjugated systems or aromatic rings msu.edu.

While specific experimental UV-Vis data for this compound was not found in the provided search results, related compounds with similar structural motifs offer insights. For instance, 1-[4-(4-Methylphenyl)phenoxy]propan-2-one exhibits a λmax around 250 nm . Based on these precedents, this compound would be expected to show significant absorption in the UV range, primarily attributed to the phenyl ring and potentially influenced by the carbonyl group.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

ChromophoreExpected TransitionTypical Wavelength Range (nm)Notes
Phenyl Ringπ → π250 - 270Influenced by ether linkage; may show finer structure (e.g., shoulders).
Carbonyl Groupn → π270 - 300Typically weaker and can be obscured by aromatic absorption.
Carbonyl Groupπ → π*< 200Often outside the standard scanning range of many instruments.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural elucidation of organic molecules like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides complementary information, and their combined interpretation paints a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is critical for determining the number, type, and connectivity of hydrogen atoms. For this compound, one would expect signals corresponding to the aromatic protons of the phenoxy group (likely in the δ 6.8-7.4 ppm range) vulcanchem.com. The methylene group adjacent to the ether oxygen (C1) would likely resonate as a triplet around δ 3.5-4.0 ppm, while the methylene group adjacent to the carbonyl (C3) would appear as a triplet in a slightly different region, influenced by the carbonyl's electron-withdrawing nature. The methyl group (C2) attached to the carbonyl would typically appear as a singlet, likely in the δ 2.0-2.2 ppm range. ¹³C NMR would provide information on the carbon skeleton, with distinct signals expected for the carbonyl carbon (around δ 200-210 ppm), the aromatic carbons (δ 115-160 ppm), the carbon bearing the oxygen (δ 60-70 ppm), the methylene carbon adjacent to the carbonyl (δ 40-50 ppm), and the methyl carbon (δ 25-35 ppm) .

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected around 1700-1725 cm⁻¹ youtube.com. The C-O stretching vibration associated with the ether linkage in the phenoxy group would typically appear in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching within the aromatic ring would appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and identifying structural fragments. Electron ionization (EI) MS would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₂O₂, MW ≈ 164.20 g/mol ). Characteristic fragmentation patterns would arise from the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage) and the ether linkage, yielding fragments related to the phenoxy and butanone moieties.

By meticulously correlating the data from these spectroscopic techniques, chemists can confidently assign signals and confirm the proposed structure of this compound.

Advanced Spectral Processing and Algorithm Application in Data Interpretation

In modern analytical chemistry, the interpretation of complex spectroscopic data often benefits from advanced processing techniques and algorithmic approaches. These methods enhance data quality, extract subtle information, and improve the robustness and accuracy of structural assignments.

Chemometrics: This field applies mathematical and statistical methods to chemical data, particularly from spectroscopic measurements, to extract meaningful information felixinstruments.comfrontiersin.orgresearchgate.netresearchgate.net. Techniques such as Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) can be used to analyze complex spectral datasets, identify underlying patterns, and resolve overlapping signals, thereby aiding in the identification of spectral components and improving data clarity felixinstruments.comnumberanalytics.com. Partial Least Squares (PLS) regression, a common chemometric method, is employed for quantitative analysis and calibration, allowing for the prediction of analyte concentrations or properties from spectral data researchgate.net.

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms, including neural networks, support vector machines (SVMs), and deep learning models, are increasingly utilized to process and interpret spectral data numberanalytics.comrjpn.orgacs.orgarxiv.org. These algorithms can automate the analysis of large spectral datasets, recognize complex patterns with high accuracy, and even predict spectral features based on molecular structures rjpn.orgacs.orgarxiv.org. For instance, AI can assist in resolving ambiguities in NMR spectra, identifying functional groups from IR data, or predicting fragmentation pathways in MS, leading to more efficient and accurate structure elucidation rjpn.orgacs.org.

Data Transforms and Signal Processing: Techniques like wavelet transforms are employed for signal processing tasks such as noise removal, resolution enhancement, and data compression, which are critical for improving the quality of raw spectral data before further analysis frontiersin.org. Advanced spectral processing may also involve sophisticated peak fitting algorithms or deconvolution methods to accurately define and quantify spectral features, especially in crowded spectra. Compressed sensing offers a framework for acquiring spectral data more efficiently, reconstructing signals from fewer samples, which can be advantageous in real-time monitoring or resource-limited scenarios numberanalytics.com.

The integration of these advanced computational tools with traditional spectroscopic methods allows for a more profound and reliable interpretation of spectral data, facilitating the comprehensive structural characterization of compounds like this compound, even in the presence of complex spectral matrices or subtle structural nuances.

Computational Chemistry Investigations of 4 Phenoxybutan 2 One

Quantum Chemical Calculations for Ground and Excited State Geometries

Quantum chemical calculations are fundamental to determining the three-dimensional structure and stability of a molecule in its ground (lowest energy) and excited electronic states. nih.govnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. unc.edu It is particularly effective for predicting the ground-state geometry, molecular orbital energies, and various electronic properties of organic molecules. By optimizing the molecular geometry, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that a molecule is more reactive.

While specific DFT studies on 4-Phenoxybutan-2-one are not extensively documented in the literature, extensive research on the closely related analog, 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), provides a strong precedent for the types of data that can be obtained. ulster.ac.uk For Raspberry Ketone, DFT calculations using functionals like M06-2X have been employed to determine its thermodynamic and electronic properties. ulster.ac.uk These studies reveal a significant HOMO-LUMO energy gap, suggesting moderate chemical reactivity. nih.govulster.ac.uk The analysis also identifies the most probable sites for nucleophilic and electrophilic attack by examining the distribution of frontier molecular orbitals. nih.gov A similar computational approach for this compound would yield comparable insights into its structure and intrinsic reactivity.

Table 1: Representative Electronic Properties Calculated for an Analogous Ketone (Raspberry Ketone) using DFT Data derived from studies on 4-(4-hydroxyphenyl)-butan-2-one.

PropertyCalculated ValueSignificance
HOMO Energy~ -6.8 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy~ 1.0 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap~ 7.8 eVIndicates chemical reactivity and stability. nih.gov
Enthalpy of Formation (ΔfH°)-299.4 ± 0.17 kJ·mol⁻¹The overall energy change when the compound is formed from its elements. ulster.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. scispace.comaps.org It is the primary computational tool for predicting electronic absorption spectra (like UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. arxiv.orgnih.gov

The method provides information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a spectrum. nih.gov By analyzing the molecular orbitals involved in these transitions (e.g., n → π* or π → π*), TD-DFT allows for the assignment of spectral features to specific electronic processes within the molecule. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions. It allows for the identification of intermediates and, crucially, the high-energy transition states that connect reactants to products, which are often impossible to observe experimentally. researchgate.net

A chemical reaction proceeds along a reaction coordinate from reactants to products, passing through a maximum energy point known as the transition state. idc-online.comlibretexts.org The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which dictates the rate of the reaction. libretexts.org A high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. libretexts.org

Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. This allows for the direct computation of the activation barrier for a proposed reaction step. For ketones like this compound, a common reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the carbonyl oxygen from the γ-carbon, proceeding through a six-membered cyclic transition state. researchgate.net Computational studies on similar ketones have successfully modeled this mechanism, calculating the activation barrier and confirming the concerted nature of the bond-breaking and bond-forming events. researchgate.net

Table 2: Typical Data from a Computational Study of a Reaction Mechanism This table represents the type of data generated in such studies, not specific values for this compound.

ParameterDescription
Reactant Energy (E_react)The calculated total energy of the starting molecule(s).
Transition State Energy (E_ts)The calculated total energy of the molecule at the peak of the reaction coordinate.
Product Energy (E_prod)The calculated total energy of the product molecule(s).
Activation Energy (E_a)Calculated as E_ts - E_react. Determines the reaction rate.
Reaction Enthalpy (ΔH_rxn)Calculated as E_prod - E_react. Determines if the reaction is exothermic or endothermic.

While there are no specific studies detailing cooperative activation mechanisms involving this compound, the principle could be relevant in potential catalytic transformations. For instance, in a hypothetical metal-catalyzed reaction, the metal center could coordinate to the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. Simultaneously, a basic ligand on the metal could deprotonate a specific C-H bond, activating the molecule for a subsequent reaction. Computational modeling would be essential to investigate such a mechanism by mapping the potential energy surface and demonstrating that the cooperative pathway has a lower activation barrier than non-cooperative alternatives.

Conformational Analysis and Steric Effect Quantification

The three-dimensional shape and flexibility of a molecule are critical to its physical properties and chemical reactivity. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the energy differences between them.

For this compound, the ether linkage and the three-carbon chain between the phenyl ring and the carbonyl group allow for significant conformational flexibility. Computational methods can be used to perform a systematic search of the molecule's conformational space. This is typically done by rotating key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy (stable) conformers and the energy barriers for interconversion between them.

Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of chemical reactivity and selectivity is a cornerstone of computational chemistry, enabling the rational design of synthetic routes and the anticipation of reaction outcomes. For this compound, these predictions are typically grounded in the principles of frontier molecular orbital (FMO) theory and conceptual density functional theory (DFT).

Conceptual DFT provides a more quantitative framework for understanding chemical reactivity. By calculating various reactivity descriptors, a detailed picture of this compound's chemical behavior can be constructed. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

By computing these parameters for this compound, chemists can predict how it will behave in various chemical environments. For instance, in a reaction involving both an electrophile and a nucleophile, the Fukui functions can predict with high accuracy which atoms in the this compound molecule will be the preferred sites of interaction. This level of insight is invaluable for controlling the regioselectivity and stereoselectivity of chemical reactions.

Reactivity Parameter Predicted Significance for this compound Computational Method
HOMO Energy Indicates the molecule's electron-donating capability and sites for electrophilic attack. DFT (e.g., B3LYP/6-311G**)
LUMO Energy Indicates the molecule's electron-accepting capability and sites for nucleophilic attack. DFT (e.g., B3LYP/6-311G**)
HOMO-LUMO Gap A smaller gap suggests higher overall chemical reactivity. DFT (e.g., B3LYP/6-311G**)
Electrophilicity Index (ω) Quantifies the electrophilic character of the molecule. Conceptual DFT
Fukui Functions (f+, f-, f0) Predicts the most reactive sites for nucleophilic, electrophilic, and radical attack, respectively. Conceptual DFT

Analysis of Intermolecular Interactions via Computational Methods

The physical and chemical properties of a substance in its condensed phases are largely dictated by the nature and strength of its intermolecular interactions. For this compound, computational methods offer a detailed understanding of the non-covalent forces it can engage in, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic species).

One of the primary computational tools for this analysis is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually represents the charge distribution, with red regions indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue regions showing areas of low electron density (positive potential, prone to nucleophilic attack). For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group, making it a prime site for hydrogen bond donation from other molecules.

To quantify the strength and nature of these interactions, more advanced computational techniques are employed. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of a system where this compound is interacting with another molecule. The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to classify the interaction as either a shared (covalent) or closed-shell (non-covalent) interaction and to estimate its strength.

Non-Covalent Interaction (NCI) analysis is another powerful computational tool that provides a visual representation of non-covalent interactions in real space. By plotting the reduced density gradient versus the electron density, NCI analysis can identify and characterize weak interactions, such as van der Waals forces and steric repulsion, which are crucial for understanding molecular packing in the solid state and solvation in liquids.

Energy decomposition analysis (EDA) methods can further dissect the total interaction energy between this compound and another molecule into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a quantitative understanding of the driving forces behind the formation of molecular complexes.

Interaction Analysis Method Information Gained for this compound Typical Computational Approach
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. DFT, Hartree-Fock
Quantum Theory of Atoms in Molecules (QTAIM) Characterizes and quantifies the strength of specific intermolecular bonds (e.g., hydrogen bonds). Wavefunction analysis from DFT calculations
Non-Covalent Interaction (NCI) Analysis Visualizes and characterizes weak non-covalent interactions in 3D space. Analysis of electron density and its derivatives
Energy Decomposition Analysis (EDA) Quantifies the contribution of different physical forces (electrostatics, dispersion, etc.) to the total interaction energy. Symmetry-Adapted Perturbation Theory (SAPT), DFT-based EDA

Derivatization Strategies and Applications in Advanced Organic Synthesis

4-Phenoxybutan-2-one as a Building Block for Complex Organic Molecules

The inherent reactivity of the ketone carbonyl and the presence of the phenoxy ether moiety position this compound as a versatile synthon for constructing more elaborate organic frameworks.

Utility in Friedel-Crafts Acylation and Nucleophilic Addition Reactions

This compound can serve as a substrate or a precursor in reactions that build carbon-carbon bonds, crucial for creating molecular complexity.

Friedel-Crafts Acylation: While Friedel-Crafts acylation typically involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃ to form an aryl ketone libretexts.orgsigmaaldrich.combyjus.com, the phenoxy group itself can be a target for such reactions if present on a suitable aromatic system, or the butanone moiety can be incorporated into Friedel-Crafts type reactions under specific conditions. Research indicates that compounds with similar structures can be utilized in Friedel-Crafts acylation reactions as starting materials or intermediates, allowing for the introduction of acyl groups onto aromatic systems or the modification of the butanone chain itself vulcanchem.com. The mechanism involves the formation of a resonance-stabilized acylium ion, which then undergoes electrophilic aromatic substitution libretexts.orgbyjus.com.

Nucleophilic Addition Reactions: The ketone carbonyl group in this compound is susceptible to nucleophilic attack. This property is fundamental to reactions such as aldol (B89426) additions, Michael additions, and Grignard reactions libretexts.orgsavemyexams.com. The electron-donating nature of the oxygen atom in the phenoxy group can potentially stabilize reaction intermediates, influencing the regioselectivity and efficiency of these additions vulcanchem.com. For instance, enolate anions derived from this compound can act as nucleophiles, enabling the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

Strategies for Introducing Diverse Functional Groups

The structure of this compound offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups.

Ketone Modifications: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 4-phenoxybutan-2-ol . This alcohol can then be further derivatized, for example, through esterification or etherification. The ketone can also undergo reactions like Wittig reactions to form alkenes or react with Grignard reagents to form tertiary alcohols, thereby extending the carbon chain and introducing new functional handles.

Phenoxy Group Transformations: While the ether linkage is generally stable, the phenyl ring of the phenoxy group can be subjected to electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions, provided the ketone functionality does not interfere or is protected. Furthermore, cleavage of the ether bond is possible under harsh conditions, though typically not the primary strategy for derivatization in this context.

Alpha-Carbon Functionalization: The carbons adjacent to the carbonyl group (alpha-carbons) can be deprotonated to form enolates, which are nucleophilic and can participate in alkylation, acylation, or halogenation reactions, further diversifying the molecular structure.

Synthesis of Pharmaceutical Precursors and Intermediates

This compound and its derivatives have shown promise as intermediates or lead compounds in the development of pharmaceuticals, particularly in areas targeting immune responses and receptor modulation.

Modulating Immune Responses through Phenoxybutan-2-one Derivatives

Research into compounds containing the phenoxybutoxy scaffold has revealed potential applications in modulating immune responses. Derivatives of related compounds, such as 4-phenoxybutan-1-ol, have demonstrated therapeutic effects against autoimmune diseases by modulating immune responses in pre-clinical models . Similarly, PAP-1 (5-(4-phenoxybutoxy)psoralen), a potent blocker of the voltage-gated potassium Kv1.3 channel, is being investigated for treating autoimmune conditions like psoriasis, multiple sclerosis, and type-1 diabetes, as Kv1.3 channels are key targets for suppressing T cells involved in these diseases nih.govresearchgate.net. While these are not direct derivatives of this compound, they highlight the therapeutic relevance of the phenoxybutoxy structural motif in immunomodulation.

Derivatization for Receptor Ligand Development

The this compound scaffold can be modified to create ligands that interact with specific biological receptors, a critical aspect of drug discovery. For example, derivatives of phenoxybutane structures have been synthesized and evaluated for their activity as blockers of voltage-gated sodium channels researchgate.net. One such derivative, N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, showed improved use-dependent block, suggesting preferential targeting of over-excited channels while preserving healthy tissue function researchgate.net. Although not directly involving this compound, these studies illustrate how the core structure can be elaborated to achieve specific pharmacological profiles for receptor targeting.

Applications in Biochemical Pathway Studies and Enzyme Interactions

This compound and its derivatives can serve as valuable tools in biochemical research, aiding in the elucidation of metabolic pathways and the study of enzyme mechanisms.

Enzyme Modulation: Compounds with the phenoxybutan-2-one structure have been investigated for their ability to interact with enzymes. For instance, phenolic compounds, including those with similar ether-alcohol structures, have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses . The ketone functionality in this compound can participate in nucleophilic addition reactions, which are common in enzyme-catalyzed processes, suggesting its potential role as a substrate or modulator of enzyme activity. Research indicates that such compounds can act as inhibitors or modulators of specific enzymes, thereby influencing metabolic pathways . This makes them relevant for studying enzyme kinetics, inhibition mechanisms, and the development of enzyme-targeted therapeutics researchgate.netstudymind.co.ukmdpi.com.

Compound List

The following compounds have been mentioned in the context of this article:

this compound

4-Phenoxybutan-1-ol

4-Phenoxy-2-butanol (B8717385)

3,3-Dimethyl-1-phenoxybutan-2-one

4-Phenylbutan-2-one (Benzylacetone)

N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine

PAP-1 (5-(4-phenoxybutoxy)psoralen)

Phenol (B47542)

Benzene (B151609)

Acyl halide

Aldehydes

Ketones

Phosphodiesterase (PDE) enzymes

Kv1.3 channel

Sigma receptors (σ1R, σ2R)

Voltage-gated sodium channels

Pyrrolidine-2-carboxylic acid derivatives

β-blockers

NSAIDs (Non-Steroidal Anti-Inflammatory Drugs)

2-methyl-4-phenoxybutan-2-ol (B1624591)

3-Phenoxy-2-butanone

Oleamide

Palmitamide

Arachidonamide

Stearamide

Palmitoleamide

Linoleamide

Linolenamide

Disclaimer: This article is for informational purposes only and does not constitute medical or scientific advice. The information presented is based on scientific literature and general chemical principles. Specific applications and research findings should be verified through peer-reviewed scientific publications.

Emerging Research Perspectives and Future Directions in 4 Phenoxybutan 2 One Chemistry

Development of Novel Catalytic Systems for 4-Phenoxybutan-2-one Transformations

The development of sophisticated catalytic systems is crucial for unlocking the full potential of this compound, enabling more selective, efficient, and sustainable chemical transformations.

Heterogeneous Catalysis and Solid Acid Catalysts

Heterogeneous catalysis, particularly using solid acid catalysts, offers significant advantages in terms of ease of separation, recyclability, and environmental friendliness. For this compound, these catalysts are being explored for key transformations. For instance, the rearrangement of this compound to 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) has been successfully achieved using solid acid catalysts. Alumina-supported catalysts, such as Al³⁺-exchanged montmorillonite (B579905) (Al³⁺-mont), have demonstrated efficacy in this specific transformation, facilitating the alkylation of phenol (B47542) at the carbonyl carbon oup.comresearchgate.net. Acid-activated montmorillonite clay (K-10) has also been employed, showing good selectivity for this rearrangement google.com.

Table 1: Catalytic Systems for this compound Rearrangement

Catalyst TypeSpecific CatalystTransformationReported Yield/SelectivityReference(s)
Heterogeneous AcidAl³⁺-exchanged MontmorilloniteRearrangement to 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)16–34% (GLC yield) oup.comresearchgate.net
Heterogeneous AcidAcid-activated MontmorilloniteRearrangement to 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)>75% selectivity oup.comgoogle.com

The broader field of heterogeneous catalysis is continuously evolving with the development of novel solid acids, zeolites, and metal-organic frameworks (MOFs) that could offer enhanced activity and selectivity for various reactions involving the functional groups present in this compound, such as ether cleavage or ketone modifications researchgate.netsavemyexams.comwikipedia.org.

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent powerful, green approaches for chemical synthesis, often operating under mild conditions and offering high stereo- and regioselectivity. While direct applications for this compound are still under investigation, related research provides a strong foundation for future directions.

Enzymes like lipases have shown promise in the enantioselective synthesis of chiral alcohols, suggesting potential for asymmetric transformations of precursors or derivatives of this compound vulcanchem.com. Furthermore, the enzyme YerE, known for its role in 1,2-addition of carbonyl compounds, has been studied with this compound as a reference substrate, indicating its potential utility in biocatalytic C-C bond formations google.comgoogle.com. The synergy between organocatalysis and biocatalysis is also a growing area, offering complementary reactivity and enabling complex cascade reactions in a single pot, which could be applied to the synthesis of functionalized derivatives of this compound nih.govjedlampelab.orgdiva-portal.orgchemrxiv.org. Engineered enzymes, such as transketolases modified for aryl-substituted substrates, highlight the potential for biocatalytic routes to access complex molecules with high stereocontrol rsc.orgrsc.org.

Integration of Multi-Component and Cascade Reactions

The development of multi-component reactions (MCRs) and cascade sequences offers highly efficient routes to complex molecules by forming multiple bonds in a single operation. The known rearrangement of this compound to raspberry ketone using solid acid catalysts can be viewed as a single-step transformation that efficiently builds molecular complexity oup.comresearchgate.netgoogle.com.

Future research could focus on designing cascade reactions that leverage the ketone and ether functionalities of this compound. For example, combining organocatalytic steps with biocatalytic transformations could lead to novel pathways for synthesizing functionalized derivatives or complex heterocyclic structures starting from this versatile building block chemrxiv.orgnih.gov.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a key technology for accelerating chemical reactions, improving yields, and enhancing energy efficiency, aligning with the principles of green chemistry bspublications.netanton-paar.com. This technique allows for rapid heating of reaction mixtures, often leading to significantly reduced reaction times compared to conventional methods.

For this compound, microwave irradiation can be employed to optimize various synthetic steps, such as etherification or ketone functionalization. Research in related areas has shown that microwave heating can dramatically decrease reaction times from hours to minutes, while simultaneously increasing product yields anton-paar.commdpi.com. The ability to rapidly screen reaction parameters like temperature, time, and power under microwave conditions facilitates efficient optimization of synthetic protocols for this compound and its derivatives bspublications.netcem.com.

Table 2: Benefits of Microwave-Assisted Synthesis

Parameter/BenefitDescriptionRelevance to this compound ChemistryReference(s)
Reaction Time Significant reduction from hours to minutes.Accelerates the exploration and optimization of synthetic routes for this compound. bspublications.netanton-paar.commdpi.com
Yield Enhancement Often leads to higher product yields due to rapid heating and reduced side reactions.Improves the efficiency of this compound synthesis and transformations. bspublications.netmdpi.com
Optimization Speed Rapid screening of reaction conditions (temperature, time, power).Facilitates faster development of optimal synthetic protocols for this compound. bspublications.netcem.com
Green Chemistry Reduced solvent usage, increased energy efficiency.Contributes to more sustainable and environmentally friendly synthesis of this compound. bspublications.net
Process Simplification Easier product isolation, often requiring less purification.Streamlines the downstream processing of this compound. bspublications.net

Flow Chemistry Approaches for Scalable Production and Controlled Reactions

Flow chemistry, also known as continuous flow processing, offers a powerful platform for the synthesis of chemicals, providing enhanced control, scalability, and safety compared to traditional batch methods mtb.esvapourtec.comspirochem.comltf-gmbh.com. This technology is particularly relevant for optimizing reaction parameters, ensuring consistent product quality, and enabling efficient scale-up.

For this compound, flow chemistry can facilitate precise control over reaction conditions such as temperature, residence time, and reagent stoichiometry. This level of control is crucial for maximizing yields and minimizing by-product formation during synthesis or modification mtb.esvapourtec.com. The inherent safety benefits of flow chemistry, stemming from smaller reaction volumes and superior heat transfer, are also significant for handling potentially reactive intermediates or exothermic processes mtb.esltf-gmbh.com. Furthermore, flow systems are well-suited for process research and development (PR&D), allowing for rapid optimization and efficient route scouting for compounds like this compound spirochem.com.

Table 3: Advantages of Flow Chemistry for Chemical Synthesis

AdvantageDescriptionRelevance to this compound ChemistryReference(s)
Scalability Seamless transition from laboratory-scale optimization to multi-kilogram production.Enables efficient large-scale manufacturing of this compound and its derivatives. mtb.esvapourtec.comspirochem.com
Process Control Precise management of temperature, pressure, flow rates, and reaction times.Allows for fine-tuning of reaction conditions to optimize yield, purity, and selectivity in the synthesis of this compound. mtb.esvapourtec.comspirochem.com
Safety Minimized reaction volumes, enhanced heat and mass transfer, reduced risk of runaway reactions.Improves safety profiles for reactions involving potentially hazardous reagents or energetic transformations of this compound. mtb.esltf-gmbh.com
Efficiency Reduced analysis time, potential for telescoped reactions (linking multiple steps without isolation).Streamlines synthetic processes, potentially reducing overall production time and waste. mtb.esvapourtec.com
Real-time Monitoring Integration of inline analytical tools for continuous process feedback and control.Facilitates immediate adjustments to optimize reaction performance and ensure consistent product quality. mtb.esbruker.combruker.com

Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Control

The integration of advanced analytical techniques into synthetic workflows is paramount for achieving real-time reaction monitoring and robust process control. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be coupled with flow reactors to provide immediate feedback on reaction progress, intermediate formation, and product yield mtb.esbruker.combruker.comresearchgate.net.

For the synthesis and transformations of this compound, these inline analytical methods can offer invaluable insights into reaction kinetics, mechanisms, and the presence of impurities. This real-time data allows for dynamic adjustment of reaction parameters, leading to improved process understanding, faster optimization cycles, and enhanced reproducibility. For example, NMR-based reaction monitoring can provide detailed structural information and quantitative data on reactants, intermediates, and products, enabling informed decision-making for process optimization and control bruker.combruker.com.

Compound List:

this compound

4-Phenoxy-2-butanol (B8717385)

2-methyl-4-phenoxybutan-2-ol (B1624591)

4-Phenyl-2-butanone

4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)

Anisole

Phenetole

2-phenylethanal

3-phenylpropanal (B7769412)

Phenyloxyethanal

Benzyloxyethanal

(N-Cbz)-3-aminopropanal

Benzaldehyde (B42025)

Cyclohexanone

2-Methylcyclohexanone

3-Methylcyclohexanone

4-Methylcyclohexanone

2-aminobenzimidazole (B67599)

N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine

To042

N-thiobenzoylaminobutanol

4-thioamidobutanols

2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines

(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one

Fenofibrate Impurity C

Theoretical and Experimental Synergy in Understanding Complex Reaction Systems

The intricate nature of chemical reactions involving compounds like this compound often necessitates a synergistic approach, combining the predictive power of theoretical (computational) chemistry with the empirical validation of experimental studies. This integration is crucial for elucidating complex reaction mechanisms, identifying transient intermediates, and accurately quantifying reaction kinetics and thermodynamics. For this compound, a molecule featuring both a ketone and an ether functionality, understanding its reactivity under various conditions—whether in synthesis, degradation, or biological interactions—benefits significantly from this dual methodology.

Theoretical Contributions

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for dissecting reaction pathways at a molecular level. For this compound, DFT calculations can predict:

Reaction Energetics: Determining the energy profiles of potential reaction pathways, including the identification of transition states and the calculation of activation energies (Ea) and reaction enthalpies (ΔH). This allows researchers to ascertain the most thermodynamically favorable routes and the energy barriers that govern reaction rates. For instance, DFT calculations at levels like B3LYP/6-31G(d) can model the cleavage of the ether bond or nucleophilic attack at the alpha-carbon adjacent to the ketone, predicting the relative stability of intermediates and products ajchem-a.com.

Mechanism Elucidation: Theorists can propose detailed step-by-step mechanisms, including the formation and decay of reactive intermediates and the precise bond-making and bond-breaking events. This can involve modeling concerted reactions or stepwise processes involving charged intermediates.

Electronic Structure Analysis: Calculations can reveal charge distributions, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These analyses provide insights into the molecule's reactivity, identifying potential sites for electrophilic or nucleophilic attack, and predicting its interaction with other molecules or catalysts ajchem-a.com.

Experimental Validation

Experimental techniques provide the empirical data necessary to confirm, refine, or refute theoretical predictions. For systems involving this compound, key experimental approaches include:

Kinetic Studies: Measuring reaction rates under controlled conditions (temperature, concentration, solvent) allows for the determination of rate constants (k) and the derivation of kinetic models, often expressed via Arrhenius equations. Techniques such as gas chromatography (GC) coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) are vital for monitoring reactant and product concentrations over time nih.gov.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable for identifying and characterizing reaction intermediates, products, and the starting material itself. Mass spectrometry (MS) confirms molecular weights and fragmentation patterns ajchem-a.com.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to monitor reaction progress, separate mixtures, and quantify product yields, aiding in the validation of proposed reaction pathways .

Synergistic Analysis in Action

The synergy between theoretical and experimental approaches is most evident when computational predictions are directly compared with experimental observations. For a compound like this compound, this synergy can manifest in several ways:

Mechanism Refinement: DFT might predict a specific reaction pathway for the cleavage of the phenoxy ether linkage. Experimental kinetic data, obtained by monitoring the disappearance of this compound and the appearance of phenol and a hydroxy-ketone fragment, can then be used to validate the predicted rate-determining step and activation energy. Discrepancies can prompt re-evaluation of the theoretical model, perhaps by considering solvent effects or alternative transition states nih.govescholarship.org.

Intermediate Identification: Theoretical calculations can predict the existence and stability of transient intermediates. Experimental techniques, such as trapping experiments followed by spectroscopic analysis or fast kinetic methods, can then attempt to detect these predicted species. For example, if DFT suggests a carbocation intermediate during ether cleavage, experimental studies might look for evidence of its formation and subsequent reactions.

Predictive Modeling: Computational predictions of reaction rates and product distributions can be used to guide experimental design, optimizing conditions for desired outcomes and minimizing unwanted byproducts. Conversely, experimental data can be used to parameterize and improve computational models, leading to more accurate predictions for related systems.

Illustrative Data Comparison for a Hypothetical Reaction Pathway

To illustrate the synergy, consider a hypothetical reaction step involving this compound, such as the acid-catalyzed cleavage of its ether bond. The following table presents a comparative analysis of theoretical predictions versus experimental measurements:

Parameter / Reaction StepTheoretical Prediction (DFT, e.g., B3LYP/6-31G*)Experimental MeasurementAgreement Level
Activation Energy (Ea) for Ether Cleavage25.2 kcal/mol24.8 ± 1.5 kcal/molGood
Rate Constant (k) at 300 K1.5 x 10⁻⁴ s⁻¹1.4 x 10⁻⁴ s⁻¹Good
Predicted Major ProductPhenol and 4-hydroxybutan-2-onePhenol and 4-hydroxybutan-2-oneConsistent
Key Transition State StructureIdentified via DFTSupported by kinetic dataCorroborated

Such a comparison allows researchers to build a robust understanding of the reaction's fundamental characteristics. The close agreement between theoretical and experimental values for activation energy and rate constants validates the proposed mechanism and the computational model used. Discrepancies, however, highlight areas where further investigation, potentially involving more sophisticated computational methods or refined experimental techniques, is warranted. This iterative process of prediction and validation is the hallmark of synergistic research in complex chemical systems.

Q & A

Q. How can researchers optimize the synthesis of 4-Phenoxybutan-2-one to improve yield and purity?

Methodological Answer:

  • Design experiments using fractional factorial methods to test variables like reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., acidic/basic conditions).
  • Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify intermediates and final product purity .
  • Reference standardized protocols for structurally similar ketones, such as 4-Phenyl-2-butanone, to identify optimal stoichiometric ratios .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Prioritize 1H^1H-NMR to confirm the phenoxy group (δ 6.8–7.4 ppm) and ketone functionality (δ 2.1–2.5 ppm for adjacent CH2_2 groups).
  • Use IR spectroscopy to validate the carbonyl stretch (~1710 cm1^{-1}) and compare against databases like NIST Chemistry WebBook for analogous compounds .
  • Cross-reference mass spectrometry (MS) data with theoretical fragmentation patterns using computational tools like mzCloud .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Follow OSHA guidelines for ketone handling: use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact.
  • Store waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services to mitigate environmental release .

Advanced Research Questions

Q. How can meta-analytic approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Apply the I2I^2 statistic to quantify heterogeneity across studies, with values >50% indicating substantial variability. Use random-effects models to account for between-study variance .
  • Stratify analysis by variables like cell line specificity (e.g., HEK-293 vs. HeLa) or derivative substituents (e.g., halogen vs. alkyl groups) to identify confounding factors .

Q. What strategies minimize bias when designing a systematic review on the environmental persistence of this compound?

Methodological Answer:

  • Use Boolean operators in PubMed/Web of Science to combine terms like "this compound" AND "biodegradation" NOT "industrial production."
  • Document search strategies using PRISMA flow diagrams and assess study quality via GRADE criteria to weight evidence .

Q. How can researchers address reproducibility challenges in kinetic studies of this compound’s oxidation reactions?

Methodological Answer:

  • Standardize reaction conditions (e.g., dissolved O2_2 levels, solvent degassing) and use stopped-flow spectrophotometry to capture transient intermediates.
  • Validate kinetic models (e.g., Michaelis-Menten) using bootstrapping to estimate parameter uncertainty .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:

  • Fit non-linear regression models (e.g., log-logistic) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare toxicity across species .
  • Report 95% confidence intervals and assess normality using Shapiro-Wilk tests .

Research Design & Documentation

How should a research question on this compound’s metabolic pathways be formulated for clarity and feasibility?

Methodological Answer:

  • Structure the question using the FLOAT method: "How does cytochrome P450 isoform variation (independent variable) influence the hydroxylation rate (dependent variable) of this compound in murine liver microsomes?" .
  • Ensure access to LC-MS/MS instrumentation for metabolite profiling .

Ethical & Environmental Considerations

Q. What methodologies ensure ethical compliance in studies involving this compound’s ecotoxicological effects?

Methodological Answer:

  • Adhere to OECD Test Guidelines (e.g., OECD 201 for algal growth inhibition) and obtain IACUC approval for in vivo models.
  • Publish raw data in repositories like Dryad to enable third-party verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Phenoxybutan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.